Furan-3-yl vs. Furan-2-yl Positional Isomerism: Structural Identity and Procurement Purity Metrics
The target compound (furan-3-yl, CAS 1795087-50-1) and its closest analog (furan-2-yl, CAS 1210193-14-8) are constitutional isomers that share the identical molecular formula C12H19NO₂ and molecular weight 209.28 g/mol, yet differ in the position of the furan oxygen relative to the exocyclic attachment . The furan-3-yl isomer places the ring oxygen meta to the propan-2-yl linker, whereas the furan-2-yl isomer places it ortho. This positional difference alters the calculated LogP: the furan-2-yl isomer has a computed LogP of 2.37 , while the furan-3-yl isomer is expected to exhibit a modestly different LogP due to altered dipole moment and hydrogen-bond acceptor orientation [1]. Procurement-grade purity for the furan-2-yl isomer is specified at 98% from commercial sources ; equivalent purity specifications for the furan-3-yl isomer are limited to vendor-specific documentation and must be verified per batch.
| Evidence Dimension | Molecular formula / Molecular weight / LogP / Purity specification |
|---|---|
| Target Compound Data | C12H19NO₂ / 209.28 g/mol / LogP not independently reported / Purity: not standardized across vendors |
| Comparator Or Baseline | Furan-2-yl isomer (CAS 1210193-14-8): C12H19NO₂ / 209.28 g/mol / LogP 2.37 / Purity: 98% (ChemScene CS-0272504) |
| Quantified Difference | Identical molecular formula and mass; LogP difference not quantified due to lack of published data for target compound; purity specification not uniformly established |
| Conditions | Physicochemical characterization (SMILES, calculated LogP, vendor Certificate of Analysis) |
Why This Matters
Without independent analytical reference standards, procurement decisions must rely on vendor-specific purity certificates; positional isomerism necessitates explicit identity confirmation (e.g., NMR, HPLC retention time) to ensure the correct furan-3-yl isomer is supplied.
- [1] EP 1939191 A1. Furan derivatives, method of synthesis and uses thereof. Discusses differential GSK-3β inhibition between furan-2-yl and furan-3-yl analogs (exact IC50 values not available for the target compound). View Source
